Deoxypyridoxine

描述

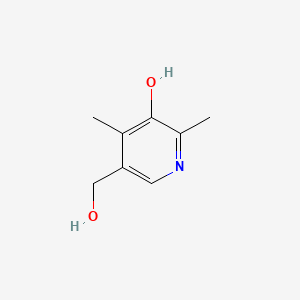

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWAYISKWGDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-51-6 (hydrochloride) | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209849 | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-67-6 | |

| Record name | Deoxypyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESOXYPYRIDOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deoxypyridoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypyridoxine, a potent antagonist of vitamin B6, serves as a critical tool in biochemical and pharmacological research to induce vitamin B6 deficiency and study the roles of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the precursors, reaction pathway, and experimental protocols. Quantitative data on reaction yields and physical properties are presented in a structured format to facilitate reproducibility and application in a laboratory setting. Furthermore, this guide includes diagrammatic representations of the synthesis pathway and experimental workflows to provide a clear and concise understanding of the process.

Introduction

This compound (4-deoxypyridoxol) is a structural analog of pyridoxine (B80251) (vitamin B6) that lacks the hydroxyl group at the 4-position of the pyridine (B92270) ring. This modification prevents its conversion to the active coenzyme form, pyridoxal 5'-phosphate (PLP), and allows it to act as a competitive inhibitor of PLP-dependent enzymes.[1] Its ability to induce a state of vitamin B6 deficiency makes it an invaluable compound for studying the metabolic consequences of this deficiency and for investigating the mechanisms of enzymes involved in amino acid metabolism. This guide focuses on the chemical synthesis of this compound, providing a detailed pathway from readily available precursors.

This compound Synthesis Pathway and Precursors

The primary synthetic route to this compound involves the chemical modification of pyridoxine or a closely related derivative. The most common precursor is pyridoxine hydrochloride . The synthesis strategy hinges on the selective removal of the 4-hydroxymethyl group or its conversion to a methyl group.

A key intermediate in a well-established synthesis is 4'-chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride . This intermediate is then subjected to catalytic reduction to yield this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound, adapted from established methodologies.

Synthesis of 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride

This protocol describes the conversion of a pyridoxine derivative to a key chlorinated intermediate.

Materials:

-

3-Ethoxy-2-methyl-5-pyridylmethyl alcohol

-

Thionyl chloride

-

Anhydrous benzene (B151609) (or other suitable inert solvent)

Procedure:

-

A solution of 3-ethoxy-2-methyl-5-pyridylmethyl alcohol in anhydrous benzene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4'-chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride.

Catalytic Reduction of 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride to this compound

This protocol outlines the final step in the synthesis of this compound via catalytic hydrogenation.

Materials:

-

4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride

-

Palladium on carbon (Pd/C) catalyst (typically 5-10%)

-

Methanol (B129727) or ethanol (B145695) as solvent

-

Hydrogen gas

Procedure:

-

The crude 4'-chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride is dissolved in methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source and purged to remove air.

-

The reaction mixture is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol or ethanol/ether mixture

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The crystalline this compound is collected by filtration, washed with a small amount of cold ethanol or an ethanol/ether mixture, and dried under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ · HCl |

| Molecular Weight | 189.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 263-265 °C |

| Solubility | Soluble in water and DMSO |

Table 2: Quantitative Data on this compound Synthesis (Illustrative)

| Reaction Step | Precursor | Product | Catalyst | Solvent | Yield (%) |

| Chlorination | 3-Ethoxy-2-methyl-5-pyridylmethyl alcohol | 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride | N/A | Benzene | ~80-90 |

| Catalytic Reduction | 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride | This compound | Pd/C | Methanol | ~70-85 |

| Overall Yield | ~56-77 |

Note: The yields presented are illustrative and can vary based on reaction conditions and scale.

Visualizations

Diagram 1: this compound Synthesis Pathway

Caption: Chemical synthesis pathway of this compound.

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has detailed a viable and reproducible synthetic pathway for this compound, a crucial tool for research in biochemistry and pharmacology. By providing clear experimental protocols, structured data, and visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to synthesize and utilize this important vitamin B6 antagonist in their studies. The outlined procedures, when performed with appropriate laboratory safety practices, can yield high-purity this compound for a variety of research applications.

References

Deoxypyridoxine as a PLP-Dependent Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth examination of 4'-deoxypyridoxine (4-DPN), a potent vitamin B6 antagonist, and its role as an inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. We will explore its mechanism of action, provide quantitative inhibition data, detail experimental protocols, and visualize key pathways to support research and development efforts targeting vitamin B6 metabolism.

Introduction: The Dual-Inhibitory Mechanism of Deoxypyridoxine

Pyridoxal 5'-phosphate (PLP) is the catalytically active form of vitamin B6 and an essential cofactor for a multitude of enzymes crucial to cellular metabolism, particularly in amino acid biosynthesis and neurotransmitter synthesis.[1][2][3] 4'-Deoxypyridoxine (4-DPN) is a structural analog and antimetabolite of vitamin B6.[4][5] Its efficacy as an inhibitor stems from a dual mechanism that disrupts vitamin B6 homeostasis.

The toxicity and inhibitory effects of 4-DPN are largely dependent on its intracellular phosphorylation by the enzyme pyridoxal kinase (PdxK) into 4'-deoxypyridoxine-5'-phosphate (4-DPNP).[1][3][5][6] This creates a two-pronged attack on PLP-dependent pathways:

-

Inhibition of PLP Production: 4-DPN itself acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active forms.[6] By competing with these natural substrates, 4-DPN reduces the cellular pool of the essential cofactor, PLP.[6]

-

Inhibition of PLP-Dependent Enzymes: Once phosphorylated into 4-DPNP, the molecule mimics the structure of PLP.[5][6] This allows it to bind to the cofactor-binding sites of various PLP-dependent enzymes, acting as a potent competitive inhibitor and preventing the formation of the active holoenzyme.[2][5][6][7]

This dual-action makes 4-DPN a valuable tool for studying PLP-dependent processes and a model for the development of targeted enzyme inhibitors.[2]

Quantitative Inhibition Data

The inhibitory potency of 4-DPN and its phosphorylated form, 4-DPNP, varies depending on the target enzyme. The following table summarizes key quantitative data from the literature.

| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Kᵢ) | IC₅₀ / EC₅₀ | Inhibition Type |

| 4-Deoxypyridoxine (4-DPN) | Pyridoxal Kinase (PdxK) | Escherichia coli | ~0.5 µM[6] | - | Competitive[6] |

| 4-Deoxypyridoxine-5'-Phosphate (4-DPNP) | Glutamate (B1630785) Decarboxylase | - | 0.27 µM[6] | - | Competitive[6] |

| Ornithine Decarboxylase | - | 0.6 mM (600 µM)[6][7] | - | Competitive[7] | |

| Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | <1 µM (w/o vitamin B6)[6] | - | |

| >100 µM (with vitamin B6)[6] |

Affected Enzymes and Metabolic Pathways

The inhibition of PLP-dependent enzymes by 4-DPNP can disrupt numerous critical metabolic pathways.

-

Amino Acid Metabolism: Enzymes like glutamate decarboxylase (GAD) and ornithine decarboxylase (ODC) are key players in amino acid metabolism. GAD catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA, and its inhibition can alter neuronal excitability.[7] ODC is the rate-limiting enzyme in polyamine biosynthesis, which is essential for cell growth and proliferation.[7]

-

One-Carbon Metabolism: Serine hydroxymethyltransferase (SHMT) is a PLP-dependent enzyme that plays a central role in the one-carbon metabolic pathway by converting serine to glycine (B1666218) and generating 5,10-methylenetetrahydrofolate. This molecule is a crucial one-carbon donor for the synthesis of purines and pyrimidines.[7] Inhibition of SHMT can thus impact nucleotide synthesis.[7]

Experimental Protocols and Methodologies

Reproducible quantitative assessment of enzyme inhibition is crucial. Below are summarized protocols for key enzymes affected by this compound and its phosphate (B84403) derivative.

This protocol provides a general framework for determining the IC₅₀ value of 4-DPNP against a purified PLP-dependent enzyme.

Principle: The activity of the PLP-dependent enzyme is measured in the presence of varying concentrations of the inhibitor (4-DPNP). The rate of the reaction, determined by monitoring substrate consumption or product formation, is compared to a control without the inhibitor.

Materials:

-

Purified PLP-dependent enzyme (e.g., Glutamate Decarboxylase)

-

4'-Deoxypyridoxine-5'-phosphate (4-DPNP) stock solution

-

Substrate for the enzyme (e.g., L-Glutamate)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Assay buffer (e.g., phosphate buffer, pH 7.0-7.5)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, PLP, and a serial dilution of 4-DPNP in the assay buffer.

-

Reaction Setup: In a 96-well plate, set up the following reactions:

-

Control (100% Activity): Enzyme + PLP + Assay Buffer + Substrate.

-

Inhibitor Wells: Enzyme + PLP + 4-DPNP (at various concentrations) + Substrate.

-

Blank (No Enzyme): PLP + 4-DPNP (at the highest concentration) + Assay Buffer + Substrate.

-

-

Pre-incubation: Add the enzyme, PLP, and 4-DPNP (or buffer for the control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[8]

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[8]

-

Monitoring: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[8]

-

Data Analysis: Calculate the initial reaction velocities for each condition. Determine the percent inhibition for each concentration of 4-DPNP and plot the results to calculate the IC₅₀ value.

Principle: This method measures the enzymatic activity by quantifying the release of ¹⁴CO₂ from a carboxyl-labeled substrate (e.g., [1-¹⁴C]-L-ornithine or [1-¹⁴C]-L-glutamate).[6]

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a sealed vial containing buffer, PLP, the enzyme, and the inhibitor (4-DPNP). Place a filter paper impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well within the vial.[6]

-

Initiation: Start the reaction by injecting the [1-¹⁴C]-labeled substrate.[6]

-

Incubation: Incubate the reaction at 37°C for a defined period.[6]

-

Termination: Stop the reaction by injecting a strong acid (e.g., sulfuric or citric acid), which also facilitates the release of all dissolved ¹⁴CO₂.[6]

-

Trapping: Allow sufficient time for the released ¹⁴CO₂ to be completely trapped by the filter paper.[6]

-

Quantification: Remove the filter paper and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the rate of reaction and determine inhibitory constants by measuring activity at different substrate and inhibitor concentrations.[6]

Applications in Research and Drug Development

The ability of 4-DPNP to inhibit PLP-dependent enzymes makes it a powerful tool in several research areas:[2]

-

Pathway Elucidation: By observing the metabolic effects of inhibiting a specific PLP-dependent enzyme, researchers can better understand the role of that enzyme and its associated pathway in cellular function.[2]

-

Target Validation: In drug development, 4-DPNP can be used to mimic the effect of a potential drug candidate that targets a PLP-dependent enzyme, allowing for the validation of the enzyme as a therapeutic target.[2]

-

Enzyme Kinetics: 4-DPNP is used in in vitro enzyme assays to study the kinetics of PLP-dependent enzymes and to determine their inhibition constants, providing insights into their mechanisms of action.[2]

Conclusion

4'-Deoxypyridoxine and its active phosphorylated form, 4'-deoxypyridoxine-5'-phosphate, represent a well-characterized system for the inhibition of PLP-dependent enzymes. Through a dual mechanism of inhibiting PLP synthesis and directly competing with PLP for enzyme binding sites, this compound provides a robust tool for probing the function of numerous metabolic pathways. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug developers aiming to investigate or target enzymes within the vitamin B6 metabolic network.

References

- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Deoxypyridoxine's Impact on Neurotransmitter Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which deoxypyridoxine, a potent vitamin B6 antagonist, disrupts the synthesis of key neurotransmitters. By delving into its molecular interactions and the resulting downstream effects, this document provides a comprehensive resource for understanding the neurochemical consequences of this compound-induced pyridoxal-5'-phosphate (PLP) deficiency.

Core Mechanism of Action: Competitive Inhibition of Pyridoxal (B1214274) Kinase

This compound exerts its effects by acting as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxine (B80251) (vitamin B6) to its biologically active coenzyme form, pyridoxal-5'-phosphate (PLP). This compound itself is phosphorylated by pyridoxal kinase to form 4-deoxypyridoxine 5'-phosphate (4-DPP).[1] This phosphorylated analog then competes with PLP for the binding sites on numerous PLP-dependent enzymes, effectively inducing a state of functional vitamin B6 deficiency.[1]

dot

Impact on Key Neurotransmitter Synthesis Pathways

PLP is an essential cofactor for the decarboxylase enzymes that catalyze the final step in the synthesis of several major neurotransmitters. By inhibiting these enzymes, this compound significantly reduces the production of GABA, serotonin (B10506), and the catecholamines (dopamine and norepinephrine).

Inhibition of GABA Synthesis

The synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is catalyzed by glutamic acid decarboxylase (GAD). GAD is a PLP-dependent enzyme that converts glutamate (B1630785) to GABA. This compound-induced PLP deficiency leads to a reduction in GAD activity, resulting in decreased GABA levels.[2]

dot

Inhibition of Serotonin and Dopamine (B1211576) Synthesis

The synthesis of both serotonin and dopamine relies on the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC). AADC converts 5-hydroxytryptophan (B29612) (5-HTP) to serotonin and L-DOPA to dopamine. This compound-induced inhibition of AADC disrupts the production of both of these crucial monoamine neurotransmitters.

dot

Quantitative Effects on Neurotransmitter Synthesis

While numerous studies have qualitatively confirmed the inhibitory effects of this compound on neurotransmitter synthesis, specific quantitative data from in vivo studies directly administering this compound and measuring resulting neurotransmitter levels are limited. The available data primarily focuses on the effects on enzyme kinetics and the consequences of general vitamin B6 deficiency.

Table 1: In Vitro Inhibition of PLP-Dependent Enzymes by 4-Deoxypyridoxine 5'-Phosphate (4-DPP)

| Enzyme | Organism/Source | Inhibition Constant (Ki) | Inhibition Type | Reference |

| Glutamic Acid Decarboxylase (GAD) | E. coli | 0.6 mM | Competitive | [1] |

Table 2: Effects of Vitamin B6 Deficiency on Neurotransmitter Levels in Rodent Brains

| Neurotransmitter | Brain Region | Effect | Species | Reference |

| GABA | Whole Brain | Lowered | Rat | [2] |

| Serotonin | Various | Significantly Decreased | Rat | [3] |

| Dopamine | Various | No significant change | Rat | [3] |

Note: These studies investigate the effects of dietary vitamin B6 deficiency, which is a state mimicked by this compound administration.

Experimental Protocols

Induction of Vitamin B6 Deficiency with this compound in Rats

This protocol describes a method to induce a functional vitamin B6 deficiency in rats using a this compound-supplemented diet.

Materials:

-

Male weanling Sprague-Dawley rats

-

Vitamin B6 deficient diet (powdered)

-

This compound hydrochloride

-

Standard rat chow (for control group)

-

Metabolic cages

Procedure:

-

Acclimation: Acclimate rats to individual housing in metabolic cages for one week on a standard diet.

-

Diet Preparation:

-

Control Group: Feed a standard diet containing adequate pyridoxine.

-

This compound Group: Prepare the vitamin B6 deficient diet supplemented with 1 mg of this compound hydrochloride per gram of diet. Mix thoroughly to ensure even distribution.

-

-

Experimental Period: Provide the respective diets and water ad libitum for a period of 4-6 weeks.

-

Monitoring: Monitor animals daily for signs of vitamin B6 deficiency, such as reduced weight gain, dermatitis, and convulsive seizures. Record food intake and body weight regularly.

-

Sample Collection: At the end of the experimental period, euthanize the animals and collect brain tissue for neurotransmitter analysis.

dot

References

Deoxypyridoxine in Epilepsy Research: An In-depth Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxypyridoxine (4-DP), a potent vitamin B6 antagonist, serves as a critical tool in epilepsy research, primarily through its ability to induce seizures in animal models by inhibiting the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the use of this compound in creating animal models of epilepsy. It details the underlying biochemical mechanisms, experimental protocols for seizure induction, quantitative data on seizure characteristics and neurochemical changes, and a complete experimental workflow. The information is intended to equip researchers with the necessary knowledge to effectively utilize this model for investigating seizure pathophysiology and for the preclinical assessment of novel anticonvulsant therapies.

Introduction

Epilepsy is a neurological disorder characterized by a predisposition to generating epileptic seizures. A fundamental approach to studying the mechanisms of epilepsy and developing new treatments involves the use of animal models that recapitulate key features of the human condition. One such chemically induced seizure model utilizes this compound, an antagonist of pyridoxine (B80251) (vitamin B6). The convulsant effect of this compound stems from its interference with the action of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6 and an essential cofactor for the enzyme glutamate (B1630785) decarboxylase (GAD). GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA. By reducing GABAergic inhibition, this compound disrupts the excitatory/inhibitory balance in the brain, leading to neuronal hyperexcitability and seizures.

Mechanism of Action

The primary mechanism by which this compound induces seizures is through the competitive inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to the active cofactor PLP. The phosphorylated form of this compound, 4-deoxypyridoxine 5'-phosphate (4-DPP), then acts as a potent competitive inhibitor of PLP-dependent enzymes, most notably glutamate decarboxylase (GAD).

The inhibition of GAD leads to a decrease in the synthesis of GABA. This reduction in GABAergic neurotransmission results in a state of neuronal hyperexcitability, lowering the seizure threshold and ultimately leading to the generation of epileptic seizures.

Signaling Pathway: GABA Synthesis and Inhibition by 4-Deoxypyridoxine 5'-Phosphate

Caption: GABA synthesis pathway and its inhibition by 4-deoxypyridoxine 5'-phosphate.

Quantitative Data

The following tables summarize key quantitative data from studies using this compound to induce seizures in animal models.

Table 1: Seizure Induction and Characteristics

| Parameter | Animal Model | This compound Dose | Route of Administration | Value | Reference |

|---|---|---|---|---|---|

| ED50 for Seizures | Mice | 1.1 mmol/kg | Intraperitoneal (i.p.) | 1.1 mmol/kg | [1] |

| Seizure Latency | Mice | 1.1 mmol/kg | Intraperitoneal (i.p.) | 9-114 minutes | [1] |

| Seizure Latency | Baboons (Papio papio) | 0.53-0.87 mmol/kg | Intravenous (i.v.) | 1-4 hours |[1] |

Table 2: Biochemical Effects of this compound

| Parameter | Animal Model | This compound Treatment | Brain Region | Change from Control | Reference |

|---|---|---|---|---|---|

| Glutamate Decarboxylase (GAD) Activity | Mice | Convulsant dose (i.p.) | Whole Brain | 40-60% inhibition | [1] |

| GABA Levels | Rats | Dietary deficiency | Hippocampus | -32% |

| Pyridoxal 5'-Phosphate (PLP) Levels | Rats | 5 mg/kg 4'-O-methylpyridoxine (i.v.) | Plasma | Significant decrease |[2] |

Table 3: Enzyme Inhibition Kinetics

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Reference |

|---|

| Glutamate Decarboxylase (GAD) | 4-Deoxypyridoxine 5'-Phosphate | 0.27 µM | Competitive |[3] |

Experimental Protocols

This compound-Induced Seizure Model in Rodents

This protocol describes the induction of seizures in rats or mice using this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g)

-

This compound hydrochloride (4-DP)

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

-

Observation chamber

-

Video recording equipment

-

EEG recording system (optional)

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Administration:

-

Prepare a solution of this compound hydrochloride in sterile saline.

-

Administer this compound via intraperitoneal (i.p.) injection. A dose of 1.1 mmol/kg is reported to be the ED50 for seizure induction in mice.[1]

-

-

Seizure Observation and Scoring:

-

Immediately after injection, place the animal in an individual observation chamber.

-

Record the latency to the first seizure and the duration of seizure activity.

-

Score the severity of seizures using a modified Racine scale (see Table 4).

-

Video record the entire observation period for later review and scoring.

-

-

EEG Monitoring (Optional):

-

For detailed electrophysiological analysis, implant EEG electrodes over the cortex and hippocampus prior to the experiment.

-

Record EEG activity continuously from before this compound administration until the end of the observation period.

-

Analyze EEG recordings for epileptiform discharges, including spike-wave complexes and polyspikes, and perform power spectrum analysis to quantify changes in different frequency bands.

-

Table 4: Modified Racine Scale for Seizure Scoring

| Score | Behavioral Manifestation |

|---|---|

| 0 | No abnormal behavior |

| 1 | Mouth and facial movements |

| 2 | Head nodding |

| 3 | Forelimb clonus |

| 4 | Rearing with forelimb clonus |

| 5 | Rearing and falling (loss of postural control) |

Adapted from Racine, 1972.[4][5][6]

Biochemical Analysis of Brain Tissue

This protocol outlines the procedure for measuring GABA and PLP levels in brain tissue following a this compound-induced seizure experiment.

Materials:

-

Brain tissue from experimental and control animals

-

Homogenization buffer

-

Reagents for HPLC analysis of GABA and PLP

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the brain. Isolate specific brain regions of interest (e.g., hippocampus, cortex).

-

Sample Preparation:

-

Homogenize the brain tissue in an appropriate buffer.

-

Perform protein precipitation and centrifugation to obtain a clear supernatant.

-

-

Biochemical Analysis:

-

GABA Measurement: Use a validated HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence or electrochemical detection to quantify GABA levels.[1][7][8][9]

-

PLP Measurement: Utilize an HPLC-based method to determine the concentration of PLP in the brain tissue homogenates.[2][10]

-

-

Data Analysis: Compare the levels of GABA and PLP between this compound-treated and control groups to determine the extent of neurochemical changes.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a study using the this compound model and the logical progression from molecular inhibition to the seizure phenotype.

Experimental Workflow

References

- 1. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decrease in pyridoxal-5'-phosphate concentration and increase in pyridoxal concentration in rat plasma by 4'-O-methylpyridoxine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Racine stages - Wikipedia [en.wikipedia.org]

- 6. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relationship between blood, liver and brain pyridoxal phosphate and pyridoxamine phosphate concentrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxypyridoxine: A Technical Guide for Investigating Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxypyridoxine (4-DP) serves as a potent and invaluable tool in the study of amino acid metabolism. As a structural analog and antagonist of vitamin B6, 4-DP facilitates the induction of a controlled vitamin B6 deficiency state in research models. This allows for the detailed investigation of the myriad of metabolic pathways dependent on pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form of vitamin B6. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, a compilation of quantitative data on its effects, and visualizations of the key pathways and experimental workflows.

Mechanism of Action: A Dual Inhibition Strategy

This compound exerts its inhibitory effects on amino acid metabolism through a dual mechanism that ultimately leads to a functional deficiency of PLP, a critical cofactor for over 140 enzymes, primarily involved in amino acid transformations.[1]

Upon administration, this compound is transported into the cell and is subsequently phosphorylated by the enzyme pyridoxal kinase to form 4-deoxypyridoxine 5'-phosphate (4-DPP).[1][2] This phosphorylation is a critical activation step. The toxicity and inhibitory effects of this compound are largely dependent on this conversion.[3][4]

The active metabolite, 4-DPP, then acts as a competitive inhibitor of PLP-dependent enzymes.[1] Due to its structural similarity to PLP, 4-DPP competes for the cofactor-binding sites on these enzymes, preventing the formation of the active holoenzyme and thereby inhibiting their catalytic activity. This competitive inhibition is the primary mechanism by which this compound disrupts amino acid metabolism.

Furthermore, this compound itself can competitively inhibit pyridoxal kinase, the very enzyme responsible for its activation.[5] This creates a self-limiting loop and adds another layer to its antagonistic effects on vitamin B6 metabolism.

dot

Caption: Metabolic activation of this compound and its dual inhibitory action on vitamin B6 metabolism.

Quantitative Data on this compound's Effects

The administration of this compound leads to measurable changes in biochemical markers, reflecting the induced vitamin B6 deficiency. Furthermore, the inhibitory potency of its active form, 4-DPP, has been quantified for several key enzymes involved in amino acid metabolism.

Table 1: In Vivo Effects of this compound on Vitamin B6 Status in Rats

| Treatment Group | Diet | Duration | Plasma PLP (nmol/L) (Mean ± SD) | Reference |

| Control | ~6 mg Pyridoxine HCl/kg | From weaning | 514 ± 56 | [1] |

| Vitamin B6 Deficient | <0.5 mg Pyridoxine HCl/kg | From weaning | 98 ± 12 | [1] |

Table 2: Effect of Vitamin B6 Deficiency on Urinary Excretion of Tryptophan Metabolites in Rats

| Treatment Group | Diet | Duration | Urinary Xanthurenic Acid Excretion | Urinary Kynurenic Acid Excretion | Reference |

| Control | Normal | - | Normal Levels | Normal Levels | [1] |

| Vitamin B6 Deficient | Vitamin B6 Deficient | - | Significantly Increased | Significantly Increased | [1] |

Table 3: Inhibitory Potency of 4-Deoxypyridoxine 5'-Phosphate (4-DPP) on PLP-Dependent Enzymes

| Target Enzyme | Organism/System | Inhibition Constant (Ki) | IC50 / EC50 | Inhibition Type | Reference |

| Ornithine Decarboxylase | - | 0.6 mM | - | Competitive | [6][5] |

| Glutamate Decarboxylase | - | 0.27 µM | - | Competitive | [5] |

| Serine Hydroxymethyltransferase (SHMT) | Salmonella enterica | - | - | Implied Inhibition | [7][8] |

| Pyridoxal Kinase (PdxK) (inhibited by 4-DP) | Escherichia coli | ~0.5 µM | - | Competitive | [5] |

| Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | <1 µM (in absence of vitamin B6) | - | [5] |

| >100 µM (in presence of vitamin B6) |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to study amino acid metabolism in both in vivo and in vitro settings.

Protocol 1: Induction of Vitamin B6 Deficiency in Rats using a 4-DP-Supplemented Diet

Objective: To induce a stable state of vitamin B6 deficiency in rats for metabolic and physiological studies.

Materials:

-

Male weanling Sprague-Dawley rats.[1]

-

Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine HCl).[1]

-

4-Deoxypyridoxine hydrochloride.

-

Metabolic cages for urine collection.

Procedure:

-

Acclimation: Acclimate rats for one week to the housing conditions with a standard diet and water ad libitum.

-

Dietary Groups: Divide the rats into a control group receiving a diet with adequate pyridoxine (~6 mg/kg) and a treatment group receiving a vitamin B6 deficient diet supplemented with 1 g of 4-deoxypyridoxine hydrochloride per kg of diet.[1][9]

-

Duration: Maintain the respective diets for a period of 30-35 days.[9]

-

Monitoring: Monitor the animals for signs of vitamin B6 deficiency, such as weight loss, dermatitis, and neurological symptoms.[9]

-

Sample Collection: At the end of the study period, collect blood samples for plasma PLP analysis and urine for the analysis of tryptophan metabolites (e.g., xanthurenic acid). Tissues can also be harvested for enzyme activity assays.

dot

Caption: A typical experimental workflow for inducing vitamin B6 deficiency in rats using this compound.

Protocol 2: In Vitro Inhibition of a PLP-Dependent Enzyme (Ornithine Decarboxylase)

Objective: To determine the inhibitory effect of 4-deoxypyridoxine 5'-phosphate on the activity of a purified PLP-dependent enzyme.

Materials:

-

Purified ornithine decarboxylase (ODC) or cell/tissue lysate.

-

Assay Buffer (e.g., Tris-HCl buffer with EDTA and DTT).

-

Substrate: [1-¹⁴C]-L-ornithine.

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Inhibitor: 4-Deoxypyridoxine 5'-phosphate (4-DPP) stock solution.

-

¹⁴CO₂ trapping agent (e.g., Hyamine hydroxide (B78521) or NaOH-impregnated filter paper).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In sealed reaction vials, prepare reaction mixtures containing the assay buffer, PLP, and varying concentrations of the inhibitor (4-DPP).

-

Pre-incubation: Pre-incubate the enzyme with the reaction mixture containing the inhibitor for a specified time to allow for binding.

-

Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1-¹⁴C]-L-ornithine.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the mixture. This will release the ¹⁴CO₂ produced.

-

Trapping: The released ¹⁴CO₂ is trapped on the filter paper impregnated with the trapping agent.

-

Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a liquid scintillation counter.

-

Data Analysis: Calculate the enzyme activity (nmol of CO₂ released per unit time per mg of protein). Determine the inhibitor concentration that causes 50% inhibition (IC50) and the inhibition constant (Ki) by performing the assay at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.[6]

Impact on Amino Acid Metabolism Signaling Pathways

The inhibition of PLP-dependent enzymes by this compound has profound effects on numerous amino acid metabolic pathways. For instance, the disruption of the kynurenine (B1673888) pathway of tryptophan metabolism, due to the inhibition of kynureninase, leads to the accumulation and increased excretion of xanthurenic acid.[10] Similarly, the inhibition of transaminases affects the interconversion of amino acids and α-keto acids, a central hub in amino acid metabolism.

dot

Caption: Inhibition of kynureninase by 4-DPP redirects tryptophan metabolism towards xanthurenic acid formation.

Conclusion

This compound is a cornerstone research tool for elucidating the intricate roles of vitamin B6 in amino acid metabolism. Its ability to induce a controlled state of PLP deficiency allows for the detailed study of PLP-dependent enzymatic reactions and their downstream metabolic consequences. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the vital functions of amino acid metabolism in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of vitamin B-6 deficiency and 4'- this compound on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of pyridoxine deficiency on the metabolism of the aromatic amino acids by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxypyridoxine impact on cellular CoA and thiamine metabolism

An In-depth Technical Guide on the Impact of Deoxypyridoxine on Cellular CoA and Thiamine (B1217682) Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (dPN), a well-established vitamin B6 antagonist, exerts significant disruptive effects on fundamental cellular processes. This technical guide provides a comprehensive analysis of the molecular mechanisms through which dPN impacts cellular coenzyme A (CoA) and thiamine metabolism. By functioning as a competitive inhibitor, dPN, primarily through its phosphorylated derivative this compound-5'-phosphate (dPNP), targets pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This inhibition creates a metabolic bottleneck, particularly affecting one-carbon unit metabolism, which is intrinsically linked to the biosynthesis of both CoA and thiamine. This document details the underlying signaling pathways, summarizes the observed metabolic consequences, and provides robust experimental protocols for researchers investigating these effects.

Core Mechanism of this compound Action

This compound is an antimetabolite of vitamin B6. Its primary mechanism of toxicity is not enacted by the compound itself, but by its phosphorylated form, 4-deoxypyridoxine 5'-phosphate (dPNP).[1][2]

-

Cellular Uptake and Phosphorylation: this compound enters the cell and is phosphorylated by the enzyme Pyridoxal Kinase (PdxK), the same enzyme that phosphorylates natural B6 vitamers like pyridoxal, pyridoxine (B80251), and pyridoxamine.[1][3]

-

Competitive Inhibition: Both dPN and dPNP act as competitive inhibitors.

-

dPN competitively inhibits the pyridoxal kinase (PdxK) enzyme, reducing the formation of the active coenzyme PLP from other B6 vitamers.[1]

-

dPNP , the active antagonist, inhibits PLP-dependent enzymes, which are crucial for a vast number of metabolic reactions, particularly in amino acid metabolism.[1][2][3]

-

-

Inhibition of B6 Uptake: In addition to enzymatic inhibition, dPN has been shown to competitively inhibit the cellular uptake of pyridoxine (PN), further depleting the intracellular pool of vitamin B6.[3][4]

This multi-pronged antagonism leads to a state of functional vitamin B6 deficiency, disrupting the homeostasis of PLP and causing cascading metabolic consequences.[3]

Caption: this compound cellular uptake and inhibitory actions.

Impact on Coenzyme A and Thiamine Biosynthesis

The inhibition of PLP-dependent enzymes by dPNP creates a direct link to impaired CoA and thiamine synthesis.[1][5] Research in Salmonella enterica has elucidated a pathway where dPNP toxicity leads to a reduction in the precursors required for these essential cofactors.[1][6]

The proposed mechanism centers on the inhibition of key PLP-dependent enzymes involved in generating one-carbon units, such as serine hydroxymethyltransferase (GlyA) and/or glycine decarboxylase (GcvP) .[1][6]

-

Impaired One-Carbon Metabolism: Inhibition of these enzymes reduces the metabolic flux required for the synthesis of precursors for both CoA and thiamine.

-

Reduced CoA Synthesis: The biosynthetic pathway for CoA relies on precursors derived from amino acid metabolism, which is heavily dependent on PLP-enzymes. Reduced flux through these pathways limits the availability of building blocks for CoA.[1]

-

Reduced Thiamine Synthesis: Thiamine synthesis is also affected. Specifically, dPNP-induced toxicity can be rescued by the addition of thiamine, pointing to an impairment in its de novo synthesis.[1] This is thought to occur through the disruption of the synthesis of the pyrimidine (B1678525) moiety of thiamine (4-amino-5-hydroxymethyl-2-methylpyrimidine [HMP]).[1]

Caption: dPNP-induced inhibition cascade affecting CoA and thiamine.

Quantitative Data Summary

While the literature clearly establishes the qualitative relationships, comprehensive quantitative data from a single, unified study are limited. The following table summarizes the key metabolic effects of this compound exposure as reported in various studies.

| Parameter | Organism / System | Observed Effect | Reference(s) |

| PLP-Dependent Enzyme Activity | E. coli, S. enterica, Human | Inhibition | [1][3] |

| Coenzyme A (CoA) Synthesis | S. enterica | Decreased synthesis due to reduced precursor flux | [1][6] |

| Thiamine Synthesis | S. enterica | Decreased synthesis; dPN toxicity rescued by thiamine | [1] |

| Pyridoxine (PN) Uptake | E. coli | Competitive inhibition | [3][4] |

| Pyridoxal Kinase (PdxK) Activity | Human, E. coli | Competitive inhibition | [1][3] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for quantifying cellular CoA and thiamine levels, which are essential for assessing the impact of this compound.

Protocol for Quantification of Total Cellular Coenzyme A

This protocol is adapted from methods using HPLC and fluorescence detection, which offer high sensitivity.[7] It involves cell lysis, hydrolysis of CoA thioesters to free CoA, and derivatization for detection.

Methodology:

-

Cell Harvesting and Lysis:

-

Culture adherent cells to desired confluency.

-

Wash cells once with ice-cold PBS.

-

Scrape cells into 1 mL of ice-cold water and transfer the suspension to a glass test tube.

-

For tissue samples (30-40 mg), homogenize directly in 1 mM KOH on ice.

-

-

Thioester Hydrolysis:

-

Add 400-500 µL of 0.25 M KOH to the cell/tissue suspension to raise the pH to ≥12. This step hydrolyzes all CoA thioesters (e.g., acetyl-CoA) to free CoA, allowing for measurement of the total CoA pool.

-

Incubate the samples at 55°C for 1-2 hours in a water bath.

-

-

Derivatization with Monobromobimane (mBBr):

-

Neutralize the sample by adding 150 µL of 1 M Trizma-HCl (pH ~8.0).

-

Add 10 µL of 100 mM mBBr to the sample. mBBr reacts with the free thiol group of CoA to form a stable, highly fluorescent CoA-bimane derivative.

-

Vortex and incubate at room temperature for 2-4 hours in the dark.

-

-

Sample Preparation for HPLC:

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Use a C18 reversed-phase column.

-

Detect the CoA-bimane derivative using a fluorescence detector with excitation at λex = 393 nm and emission at λem = 470 nm.[7]

-

Quantify the CoA concentration by comparing the peak area to a standard curve prepared with known concentrations of CoA.

-

Caption: Experimental workflow for measuring total cellular CoA.

Protocol for Quantification of Thiamine and Its Phosphates

This protocol describes a common method for measuring thiamine and its phosphorylated esters (ThMP, TDP) in whole blood or cell lysates using HPLC with post-column derivatization and fluorescence detection.[8][9]

Methodology:

-

Sample Preparation and Protein Precipitation:

-

For whole blood, add 1.0 mL of 10% trichloroacetic acid (TCA) to 0.5 mL of sample. For cell pellets, resuspend in water before adding TCA.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Post-Column Derivatization (Thiochrome Conversion):

-

The core of this method involves the oxidation of thiamine and its esters into their highly fluorescent thiochrome (B1210408) derivatives. This is typically done post-column to avoid degradation of the derivatives.

-

The HPLC eluent containing the separated thiamine compounds is mixed with an oxidizing reagent (e.g., potassium ferricyanide (B76249) in an alkaline solution like NaOH) in a reaction coil.

-

-

HPLC Analysis:

-

Inject the prepared supernatant onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol).

-

After the analytical column, the eluent passes through the post-column reaction system described above.

-

Detect the thiochrome derivatives using a fluorescence detector with excitation typically around 360-375 nm and emission around 430-450 nm.[10]

-

Quantify each thiamine vitamer by comparing peak areas to their respective standard curves.

-

Caption: Experimental workflow for measuring thiamine vitamers.

Conclusion

This compound poses a significant threat to cellular metabolism by inducing a functional vitamin B6 deficiency. Its phosphorylated metabolite, dPNP, effectively inhibits a wide range of PLP-dependent enzymes. This action has critical downstream consequences, most notably the impairment of one-carbon metabolism, which in turn reduces the biosynthetic capacity for both coenzyme A and thiamine. The intricate connection between vitamin B6 homeostasis and the synthesis of other essential cofactors highlights a key vulnerability in cellular metabolic networks. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate these interactions and explore potential therapeutic strategies to counteract the effects of such antimetabolites.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 8. scispace.com [scispace.com]

- 9. pickeringlabs.com [pickeringlabs.com]

- 10. Thiamine analysis [thiamine.dnr.cornell.edu]

Long-Term Effects of Deoxypyridoxine in Animal Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Deoxypyridoxine (DPN), a potent antagonist of vitamin B6, serves as a critical tool in preclinical research to model the physiological and neurological consequences of prolonged vitamin B6 deficiency. Long-term administration of DPN in animal models induces a range of dose- and duration-dependent effects, primarily stemming from the inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. These disruptions manifest in altered amino acid metabolism, compromised neurotransmitter synthesis, and observable behavioral and physiological abnormalities. This guide provides an in-depth overview of the long-term effects of DPN in animal studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathway disruptions.

Data Presentation

The following tables summarize quantitative data from key animal studies investigating the long-term effects of this compound.

Table 1: Effects of this compound on Biochemical Markers in Rats

| Animal Model | DPN Dosage & Duration | Observed Effect | Reference |

| Weanling male rats | Fed a vitamin B6 deficient diet with 1 g DPN/kg of diet for 7 days | Increased xanthurenic acid excretion before and after a tryptophan load. | [1] |

| Weanling male rats | Fed a vitamin B6 deficient diet with DPN for 7 days | No significant difference in serum glucose or percentage body fat compared to controls. | [1] |

| Weanling male rats | Fed a vitamin B6 deficient diet with DPN for 7 days | No significant differences in serum or pituitary growth hormone (GH) and prolactin (PRL). | [1] |

Table 2: Physiological and Pathological Effects of this compound in Mice

| Animal Model | DPN Dosage & Duration | Observed Effect | Reference |

| 6-week-old BALB/c mice | 250 µ g/mouse via intraperitoneal injection daily for 15 days, alongside a vitamin B6-deficient diet. | Significantly lower average body weight compared to mice on a normal diet. | [2] |

| BALB/c mice infected with T. spiralis | 250 µ g/mouse via intraperitoneal injection daily for 15 days, alongside a vitamin B6-deficient diet. | Significant decrease in the number of cysts found in the diaphragm compared to infected mice on a normal diet. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in this guide.

Protocol 1: Induction of Vitamin B6 Deficiency in Rats via Dietary Supplementation

-

Objective: To induce a stable state of vitamin B6 deficiency for metabolic and physiological studies.

-

Animal Model: Male weanling Sprague-Dawley rats.

-

Materials:

-

Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine (B80251) HCl).

-

This compound hydrochloride (DPN).

-

Metabolic cages for urine collection.

-

-

Procedure:

-

House rats individually in metabolic cages.

-

Provide a vitamin B6 deficient diet supplemented with 1 g of DPN per kg of diet.[3]

-

Provide water ad libitum.

-

Monitor food and water intake daily.

-

Collect 24-hour urine samples at specified intervals for metabolite analysis (e.g., xanthurenic acid).

-

At the end of the study period (e.g., 7 days), collect blood samples for biochemical analysis and tissues for histological examination.[1]

-

Protocol 2: Induction of Acute Vitamin B6 Deficiency in Mice via Intraperitoneal Injection

-

Objective: To induce a rapid and severe state of vitamin B6 deficiency for immunological or neurological studies.

-

Animal Model: 6-week-old BALB/c mice.

-

Materials:

-

Vitamin B6 deficient synthetic pellet diet.

-

This compound hydrochloride (DPN).

-

Sterile saline for injection.

-

-

Procedure:

-

Acclimate mice for one week to the housing conditions with a standard diet and water.

-

Switch to a vitamin B6 deficient synthetic pellet diet 15 days prior to the start of DPN administration.

-

Prepare a sterile solution of DPN in saline.

-

Administer DPN via intraperitoneal (i.p.) injection at a dosage of 250 µg per mouse.[3]

-

Continue the injections daily for the duration of the experiment (e.g., 15 days).[3]

-

Monitor mice for signs of vitamin B6 deficiency, such as weight loss and skin lesions.

-

Collect samples for analysis as required by the specific study design.

-

Signaling Pathway Disruptions

The long-term effects of this compound are primarily mediated through the inhibition of PLP-dependent enzymes, leading to disruptions in key metabolic and neurotransmitter signaling pathways.

This compound Metabolism and Action

This compound is a structural analog of pyridoxine (vitamin B6). Upon administration, it is phosphorylated by pyridoxal kinase to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPP). 4-DPP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. This inhibition disrupts the function of over 140 PLP-dependent enzymes involved in various metabolic processes.

Disruption of the GABAergic Pathway

The synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is critically dependent on the PLP-dependent enzyme, Glutamic Acid Decarboxylase (GAD). GAD catalyzes the decarboxylation of glutamate (B1630785) to GABA. By inhibiting PLP, 4-DPP effectively reduces GAD activity, leading to decreased GABA synthesis. This impairment of GABAergic neurotransmission is thought to contribute to the neurological effects observed with long-term DPN administration, such as seizures and other central nervous system disturbances.

Disruption of the Kynurenine (B1673888) Pathway

The kynurenine pathway is the major route of tryptophan degradation and produces several neuroactive metabolites. Two key enzymes in this pathway, kynureninase and kynurenine aminotransferase (KAT), are PLP-dependent. DPN-induced inhibition of these enzymes leads to an accumulation of certain metabolites, such as xanthurenic acid, and a depletion of others. The resulting imbalance in neuroactive kynurenine metabolites can contribute to the neurological and systemic effects of chronic vitamin B6 deficiency.

References

- 1. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Deoxypyridoxine as an Inhibitor of Sphingosine-1-Phosphate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deoxypyridoxine (DOP) as an inhibitor of sphingosine-1-phosphate lyase (SPL), a critical enzyme in sphingolipid metabolism. This compound, a vitamin B6 analog, acts as a competitive inhibitor of SPL upon its phosphorylation. This guide details the mechanism of inhibition, its impact on the sphingosine-1-phosphate (S1P) signaling pathway, and methodologies for its study. Quantitative data for SPL inhibitors are presented, alongside detailed protocols for key enzymatic assays. Visualizations of the S1P metabolic pathway, the mechanism of SPL inhibition, and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction to Sphingosine-1-Phosphate Lyase and its Role in Metabolism

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1] The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis by sphingosine (B13886) kinases and its degradation. Sphingosine-1-phosphate lyase (SPL) is the key enzyme responsible for the irreversible catabolism of S1P, cleaving it into hexadecenal and phosphoethanolamine.[1][2] This enzymatic step is the only exit point for the degradation of the sphingoid backbone, making SPL a critical control point in sphingolipid metabolism.

This compound: A Competitive Inhibitor of Sphingosine-1-Phosphate Lyase

This compound (DOP) is a well-characterized vitamin B6 antagonist. For it to exert its inhibitory effect on SPL, it must first be phosphorylated by a pyridoxal (B1214274) kinase to form this compound phosphate (B84403). This phosphorylated form then acts as a competitive inhibitor of SPL, likely by competing with the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP).[1] Inhibition of SPL by this compound leads to an accumulation of intracellular S1P, thereby modulating the S1P signaling pathway. It is important to note that this compound is not a specific inhibitor of SPL and can affect other PLP-dependent enzymes.[1]

Mechanism of Action

The mechanism of SPL involves the formation of a Schiff base between the substrate (S1P) and the cofactor (PLP). This compound phosphate, being structurally similar to PLP, can compete for the cofactor binding site on the enzyme, thereby preventing the catalytic activity of SPL.

The Sphingosine-1-Phosphate Signaling Pathway

The accumulation of S1P resulting from SPL inhibition has profound effects on cellular signaling. S1P can act intracellularly as a second messenger or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[1] This "inside-out" signaling regulates a wide array of physiological processes.

Quantitative Data on SPL Inhibitors

| Inhibitor | Type of Inhibition | IC50 | Ki | Organism/Source | Reference |

| This compound Phosphate | Competitive | Not Reported | Not Reported | - | [3][4] |

| 1-Desoxysphinganine 1-phosphonate | Competitive | - | 5 µM | - | [1] |

| 2-Vinyl dihydrosphingosine | - | 2.4 µM | - | - | [1] |

Experimental Protocols for Measuring SPL Activity

Several methods are available to measure SPL activity, each with its own advantages and limitations. The choice of assay depends on the specific research question, available equipment, and desired throughput.

General Experimental Workflow

A typical workflow for assessing the inhibitory effect of a compound on SPL activity involves preparing an enzyme source, incubating it with the substrate and the inhibitor, stopping the reaction, and then quantifying the product.

Fluorescence-Based SPL Assay using NBD-S1P

This assay utilizes a fluorescently labeled S1P analog, NBD-sphingosine-1-phosphate (NBD-S1P), as the substrate. The cleavage of NBD-S1P by SPL produces a fluorescent aldehyde product that can be separated and quantified by high-performance liquid chromatography (HPLC).[2][5][6]

Materials:

-

NBD-sphingosine-1-phosphate (substrate)

-

Enzyme source (e.g., cell lysates or tissue homogenates)

-

SPL reaction buffer (e.g., containing potassium phosphate, sucrose, DTT, EDTA, and pyridoxal 5'-phosphate)

-

This compound (inhibitor)

-

Solvents for extraction (e.g., chloroform, methanol)

-

HPLC system with a fluorescence detector

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the SPL reaction buffer and the desired concentration of NBD-S1P substrate.

-

Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Initiate the Reaction: Add the enzyme source to each tube to start the reaction.

-

Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.[2]

-

Stop the Reaction: Terminate the reaction by adding a stop solution, typically an acidic solution or a solvent mixture for lipid extraction (e.g., chloroform:methanol).

-

Lipid Extraction: Extract the lipid products from the aqueous phase.

-

HPLC Analysis: Separate the NBD-labeled aldehyde product from the unreacted NBD-S1P substrate using reverse-phase HPLC.

-

Quantification: Quantify the fluorescent product by integrating the peak area from the HPLC chromatogram.

-

Data Analysis: Calculate the percentage of SPL inhibition for each this compound concentration and determine the IC50 value if possible.

Radiometric SPL Assay

This classic assay measures the conversion of a radiolabeled substrate, typically [³H]-dihydrosphingosine-1-phosphate, to a radiolabeled aldehyde product.[1]

Materials:

-

[³H]-dihydrosphingosine-1-phosphate (radiolabeled substrate)

-

Enzyme source

-

SPL reaction buffer with Triton X-100 for solubilization

-

This compound

-

Scintillation cocktail and counter

Protocol:

-

Reaction Setup: Combine the SPL reaction buffer, [³H]-dihydrosphingosine-1-phosphate, and varying concentrations of this compound in reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination and Extraction: Stop the reaction and extract the radiolabeled aldehyde product into an organic solvent.

-

Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

-

Data Analysis: Determine the extent of inhibition based on the reduction in radioactive product formation.

Gas Chromatography-Mass Spectrometry (GC-MS) Based SPL Assay

This highly sensitive and specific method quantifies the aldehyde product of the SPL reaction.[3][4]

Materials:

-

Sphingosine-1-phosphate (or an analog like C17-sphinganine-1-phosphate)

-

Enzyme source

-

SPL reaction buffer

-

This compound

-

Derivatizing agent (e.g., pentafluorobenzyl hydroxylamine)

-

GC-MS system

Protocol:

-

Enzymatic Reaction: Perform the SPL enzymatic reaction as described in the previous protocols.

-

Product Derivatization: After stopping the reaction, derivatize the aldehyde product to make it volatile and suitable for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

-

Quantification: Quantify the derivatized aldehyde product based on its mass spectrum and retention time, often using a stable isotope-labeled internal standard for accuracy.

-

Data Analysis: Calculate the inhibition of SPL activity by comparing the amount of product formed in the presence and absence of this compound.

Conclusion

This compound, in its phosphorylated form, serves as a valuable tool for studying the function of sphingosine-1-phosphate lyase and the broader implications of S1P metabolism. As a competitive inhibitor, it allows for the acute modulation of SPL activity, leading to the accumulation of S1P and subsequent effects on cellular signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the inhibitory effects of this compound and other potential SPL modulators. Further research is warranted to determine the precise inhibitory constants of this compound phosphate and to explore the therapeutic potential of more specific SPL inhibitors in various disease models.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Deoxypyridoxine: A Technical Guide to its History, Mechanism, and Application as a Vitamin B6 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypyridoxine (dPN) stands as a pivotal tool in the study of vitamin B6 metabolism and its myriad dependent pathways. This technical guide provides a comprehensive historical and scientific overview of this compound, from its initial synthesis and discovery as a potent vitamin B6 antagonist to its contemporary applications in biochemical and pharmacological research. This document details the molecular mechanism of action, which involves its bioactivation via phosphorylation and subsequent competitive inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Quantitative data on its inhibitory effects are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for inducing vitamin B6 deficiency and assaying key enzymatic activities are provided. Finally, critical signaling pathways affected by this compound, including the vitamin B6 salvage pathway, GABA synthesis, sphingosine-1-phosphate metabolism, and the kynurenine (B1673888) pathway, are visually represented through detailed diagrams.

Historical Perspective: The Discovery and Establishment of a Vitamin B6 Antagonist

The journey of this compound from a synthetic curiosity to a cornerstone of vitamin B6 research is a compelling narrative in the history of nutritional biochemistry.

-

1942: The synthesis of a this compound analog was first reported.[1]

-

Early 1950s: Pioneering studies began to emerge, demonstrating the potent antivitamin B6 activity of this compound. Early research in various organisms, including bacteria, fungi, plants, and animals, focused on the inhibitory effects of dPN on growth and morphology.[2] These foundational experiments established that this compound could induce a state of vitamin B6 deficiency, characterized by symptoms such as skin lesions and neurological dysfunction.

-

1951: A study on human subjects with chronic diseases demonstrated that daily administration of this compound induced seborrhoea-like lesions, which were reversible with vitamin B6 administration. This study also highlighted the increased excretion of xanthurenic acid after a tryptophan load in individuals treated with this compound, a key indicator of vitamin B6 deficiency.[3][4]

-

1953: Further antagonist studies compared the effects of a this compound-induced deficiency on various vitamin B6-dependent enzymes, solidifying its role as a research tool to probe the function of this essential vitamin.[5][6]

-

1950s-1980s: A wealth of research further elucidated the mechanism of action of this compound, revealing that it is transported into cells and its toxicity is largely dependent on its phosphorylation by pyridoxal kinase.[7]

These early investigations laid the groundwork for the use of this compound as a specific and potent tool to mimic vitamin B6 deficiency and to study the kinetics and regulation of PLP-dependent enzymes.

Mechanism of Action: A Two-Step Path to Inhibition

The antagonistic properties of this compound are not inherent to the molecule itself but are realized through a two-step intracellular process: bioactivation followed by competitive enzyme inhibition.

-

Bioactivation via Phosphorylation: this compound is a pro-inhibitor that is actively transported into cells. Once inside, it serves as a substrate for pyridoxal kinase (PdxK) , the same enzyme responsible for phosphorylating natural vitamin B6 vitamers. PdxK catalyzes the transfer of a phosphate (B84403) group from ATP to this compound, forming 4'-deoxypyridoxine 5'-phosphate (dPNP) .[8]

-

Competitive Inhibition of PLP-Dependent Enzymes: The resulting dPNP is a structural analog of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. Due to this structural similarity, dPNP acts as a potent competitive inhibitor of a wide range of PLP-dependent enzymes. It competes with PLP for binding to the active site of these enzymes, thereby preventing the formation of the active holoenzyme and inhibiting their catalytic activity.[9]

This dual mechanism, where this compound first competes with vitamin B6 for phosphorylation and its phosphorylated product then competes with PLP for enzyme binding, makes it a highly effective antagonist.

Quantitative Inhibition Data

The inhibitory potency of this compound and its phosphorylated form, dPNP, has been quantified for several key enzymes. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for understanding the efficacy of these compounds.

| Enzyme | Inhibitor | Organism/System | Inhibition Constant (Ki) | IC50 |

| Pyridoxal Kinase (PdxK) | 4'-Deoxypyridoxine | E. coli | 0.5 ± 0.6 µM | - |

| Glutamate (B1630785) Decarboxylase (GAD) | 4'-Deoxypyridoxine 5'-phosphate | Pig Brain | - | - |

| Ornithine Decarboxylase (ODC) | 4'-Deoxypyridoxine 5'-phosphate | - | - | - |

| Sphingosine-1-Phosphate Lyase (S1PL) | 4'-Deoxypyridoxine | - | - | - |

Note: Comprehensive quantitative data for all enzymes, particularly in mammalian systems, remains an area of active research. The table will be updated as more data becomes available.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound to study vitamin B6 antagonism.

Induction of Vitamin B6 Deficiency in Rodent Models

This protocol outlines the procedure for inducing a state of vitamin B6 deficiency in rats using a this compound-supplemented diet.

Materials:

-

Weanling male rats

-

Vitamin B6 deficient diet

-

4'-Deoxypyridoxine hydrochloride

-

Standard control diet

-

Metabolic cages for urine collection

Procedure:

-

Acclimation: Acclimate weanling male rats to individual metabolic cages for a period of 3-5 days on a standard control diet.

-

Dietary Groups: Divide the rats into three experimental groups:

-